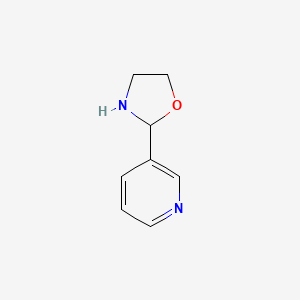

2-(Pyridin-3-yl)oxazolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-pyridin-3-yl-1,3-oxazolidine |

InChI |

InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8,10H,4-5H2 |

InChI Key |

XGNZSQNESSJMBY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N1)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 3 Yl Oxazolidine and Its Stereoisomers

Conventional Cyclization Strategies

Traditional methods for forming the oxazolidine (B1195125) ring are foundational in organic synthesis. These typically involve the formation of the core heterocyclic structure from acyclic precursors through condensation or intramolecular ring-closing reactions.

Condensation Reactions for Oxazolidine Ring Formation

The most direct and widely used method for synthesizing 2-substituted oxazolidines is the condensation reaction between an aldehyde and a 2-aminoalcohol. For the synthesis of 2-(pyridin-3-yl)oxazolidine, this involves the reaction of pyridine-3-carbaldehyde with an appropriate 2-aminoalcohol, such as ethanolamine (B43304).

This reaction proceeds via the formation of a hemiaminal intermediate, which is generated by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization, involving the hydroxyl group attacking the iminium ion, followed by dehydration, yields the stable five-membered oxazolidine ring. The process is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product.

Table 1: Condensation Reaction for this compound

| Reactant 1 | Reactant 2 | Product |

| Pyridine-3-carbaldehyde | Ethanolamine | This compound |

This method is valued for its simplicity and the ready availability of the starting materials.

Ring-Closing Approaches from Precursor Molecules

An alternative to direct condensation involves the synthesis of a linear precursor molecule that already contains all the necessary atoms for the oxazolidine ring, followed by an intramolecular cyclization step. While less direct, this approach can offer better control over the substitution pattern of the final product.

One such strategy could involve a precursor like N-(2-hydroxyethyl)-1-(pyridin-3-yl)methanimine. This imine, formed from pyridine-3-carbaldehyde and ethanolamine, can cyclize to form the oxazolidine ring. Another potential pathway is the intramolecular nucleophilic substitution of a precursor molecule, such as 2-((pyridin-3-ylmethyl)amino)ethyl methanesulfonate, where the hydroxyl group acts as the nucleophile to displace a leaving group and close the ring. These ring-closing strategies are fundamental in heterocyclic chemistry for constructing various ring systems.

Asymmetric Synthesis of Enantiopure 2-(Pyridin-3-yl)oxazolidines

The C2 carbon of the oxazolidine ring in this compound is a stereocenter. Consequently, the molecule can exist as a pair of enantiomers. Asymmetric synthesis aims to produce these enantiomers selectively, which is crucial for applications where specific stereoisomers have different biological activities.

Chiral Auxiliary-Mediated Protocols

One established method for controlling stereochemistry is the use of a chiral auxiliary. rsc.orgresearchgate.net In this approach, an optically pure chiral molecule is temporarily incorporated into the reacting substrate to direct the stereochemical outcome of the reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of enantiopure 2-(pyridin-3-yl)oxazolidines, a chiral 2-aminoalcohol can be used as the chiral auxiliary. For example, condensing pyridine-3-carbaldehyde with a commercially available chiral amino alcohol, such as (S)-alaninol, would result in the formation of two diastereomeric oxazolidines. The inherent chirality of the amino alcohol influences the formation of the new stereocenter at the C2 position. These diastereomers can then be separated using standard techniques like chromatography. Finally, subsequent chemical modification and removal of the auxiliary group would yield the enantiopure this compound. Evans' oxazolidinones are well-known chiral auxiliaries used in various asymmetric reactions, highlighting the utility of this strategy. rsc.orgsigmaaldrich.com

Table 2: Chiral Auxiliary Approach Example

| Aldehyde | Chiral Amino Alcohol (Auxiliary) | Intermediate Products |

| Pyridine-3-carbaldehyde | (S)-alaninol | Diastereomeric 2-(pyridin-3-yl)oxazolidines |

Enantioselective Catalytic Methods for Oxazolidine Scaffold Construction

Modern synthetic chemistry increasingly relies on enantioselective catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. chemrxiv.orgresearchgate.net This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.

Several catalytic methods could be applied to the asymmetric synthesis of this compound. For instance, a chiral Brønsted acid or a chiral Lewis acid catalyst could be employed to activate the pyridine-3-carbaldehyde towards nucleophilic attack by the amino alcohol. chinesechemsoc.org The chiral environment created by the catalyst favors the formation of one enantiomer over the other. Multi-component reactions, catalyzed by chiral complexes such as those involving Ti(O-i-Pr)4 and chiral binaphthalene ligands, have been shown to produce multi-substituted 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. nih.govamanote.com Such catalytic systems provide a powerful route to optically pure oxazolidines.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. taylorfrancis.com These principles can be applied to the synthesis of this compound to create more sustainable manufacturing processes.

Key green strategies applicable to oxazolidine synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or biodegradable deep eutectic solvents can significantly reduce the environmental impact. researchgate.net

Catalysis: The use of recyclable catalysts, including organocatalysts or immobilized enzymes, can improve efficiency and reduce waste compared to stoichiometric reagents. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The condensation reaction to form the oxazolidine ring is inherently atom-economical, with water being the only byproduct.

Energy Efficiency: Employing methods like microwave-assisted synthesis can often reduce reaction times and energy consumption.

For example, the condensation of pyridine-3-carbaldehyde and ethanolamine could be performed under solvent-free conditions or in water to minimize solvent waste. rsc.org The development of a continuous flow process using a recyclable, immobilized catalyst would further enhance the sustainability of the synthesis. rsc.org

Flow Chemistry and Continuous Processing Approaches

The application of flow chemistry and continuous processing to the synthesis of this compound and its stereoisomers represents a modern approach to enhance reaction efficiency, safety, and scalability. While specific literature detailing the continuous synthesis of this exact compound is not extensively available, the principles and methodologies established for the flow synthesis of related oxazolidine and pyridine (B92270) derivatives provide a strong foundation for developing such processes. This section will explore potential flow chemistry strategies for the synthesis of this compound, drawing upon analogous transformations reported in the literature.

Continuous flow synthesis offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates. These features can lead to higher yields, improved selectivity, and reduced reaction times. For the synthesis of this compound, a key reaction is the condensation of 3-pyridinecarboxaldehyde (B140518) with a suitable amino alcohol, such as 2-aminoethanol. This transformation can be adapted to a continuous flow process using various reactor configurations.

A potential setup for the continuous synthesis of this compound would involve pumping streams of 3-pyridinecarboxaldehyde and 2-aminoethanol into a T-mixer, followed by passage through a heated packed-bed reactor. The reactor could be packed with a solid-supported acid catalyst to facilitate the condensation and subsequent cyclization. The use of an immobilized catalyst is particularly advantageous in flow chemistry as it simplifies product purification by eliminating the need for catalyst separation in downstream processing.

The choice of catalyst and solvent, as well as the optimization of reaction conditions, are critical for achieving high efficiency in a continuous flow process. The following table outlines hypothetical reaction parameters for the continuous synthesis of this compound, based on data from similar flow reactions for other heterocyclic compounds.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value |

| Reactants | 3-Pyridinecarboxaldehyde, 2-Aminoethanol |

| Catalyst | Immobilized p-Toluenesulfonic acid |

| Solvent | Toluene |

| Reactor Type | Packed-Bed Reactor |

| Temperature | 80-120 °C |

| Flow Rate | 0.1-1.0 mL/min |

| Residence Time | 5-30 minutes |

| Pressure | 1-5 bar |

| Hypothetical Yield | 85-95% |

For the stereoselective synthesis of this compound stereoisomers, a chiral auxiliary or a chiral catalyst would be required. In a continuous flow setup, an immobilized chiral catalyst would be ideal. The principles of organocatalytic flow synthesis, which have been successfully applied to the production of other chiral heterocycles, could be adapted for this purpose. For instance, a packed-bed reactor containing a supported chiral organocatalyst could be employed to achieve high enantioselectivity.

The table below presents a hypothetical data set for the stereoselective continuous flow synthesis of a single enantiomer of this compound, based on reported stereoselective flow syntheses of related compounds.

Table 2: Hypothetical Data for Stereoselective Continuous Flow Synthesis

| Entry | Chiral Catalyst | Temperature (°C) | Residence Time (min) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Immobilized Proline Derivative A | 40 | 20 | 92 | 95 |

| 2 | Immobilized Proline Derivative B | 40 | 15 | 94 | 97 |

| 3 | Immobilized Cinchona Alkaloid | 30 | 25 | 88 | 92 |

| 4 | Chiral Phosphoric Acid on Support | 50 | 10 | 96 | 98 |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Oxazolidine (B1195125) Ring System

The oxazolidine ring, being a heterocyclic system containing both nitrogen and oxygen atoms, displays a unique set of reactive properties. Its stability and propensity for reaction are highly dependent on the reaction conditions and the nature of the reagents employed.

Ring Opening Reactions and Subsequent Derivatizations

The oxazolidine ring of 2-(Pyridin-3-yl)oxazolidine is susceptible to ring-opening reactions, typically under acidic or, in some cases, thermal conditions. This process generally involves the protonation of the ring oxygen or nitrogen, followed by cleavage of the C2-O bond to generate a stabilized iminium ion intermediate. This ring-opening can be a reversible process, existing in equilibrium with the closed-ring form. acs.org

The reactive iminium ion intermediate can be trapped by various nucleophiles, leading to a range of derivatized products. For instance, in the presence of water, the ring can be hydrolyzed to yield 3-aminopyridine and the corresponding aldehyde or ketone from which the oxazolidine was formed. The use of other nucleophiles, such as alcohols or thiols, can lead to the formation of N-(2-alkoxyethyl)- or N-(2-thioethyl)pyridin-3-amines, respectively. This reactivity allows the oxazolidine moiety to serve as a protective group for both an amino alcohol and a carbonyl compound. The general principle of using oxygen nucleophiles, often activated by Lewis acids, to open N-acylated aziridines (a related strained ring system) highlights a similar strategy of ring activation followed by nucleophilic attack. acs.org

Functionalization at C-2 Position and Nitrogen Atom

Functionalization of the this compound can be achieved at two primary locations: the C-2 carbon of the oxazolidine ring and the ring nitrogen atom.

C-2 Position: The C-2 position, being a hemiaminal ether carbon, is electrophilic. While direct substitution at this position on a pre-formed ring is challenging without ring-opening, the initial synthesis of the oxazolidine itself represents a key C-2 functionalization. By condensing different aldehydes with 2-amino-1-(pyridin-3-yl)ethanol, a variety of substituents can be introduced at the C-2 position.

Nitrogen Atom: The secondary amine nitrogen within the oxazolidine ring is nucleophilic and can readily undergo a range of standard amine reactions. These include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives.

N-Alkylation: Treatment with alkyl halides can introduce alkyl groups onto the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding N-sulfonylated products.

These modifications can significantly alter the chemical and biological properties of the parent molecule and are often employed to modulate stability or introduce new functional handles. For example, N-Boc protected oxazolidinethiones have been synthesized to facilitate further reactions, such as ring-opening at the C-5 position. dergipark.org.tr

Stability and Cleavage Mechanisms

The stability of the oxazolidine ring is a critical factor in its synthetic utility. The ring is generally stable under neutral and basic conditions but is labile in the presence of strong acids. The primary cleavage mechanism under acidic conditions involves protonation of the ring oxygen, followed by C-O bond scission to form an acyclic iminium cation. This cation can then be hydrolyzed or react with other nucleophiles.

Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards both electrophiles and nucleophiles.

Directed Lithiation and Electrophilic Substitution

The functionalization of the pyridine ring can be achieved with high regioselectivity using modern synthetic methods.

Directed Lithiation: The oxazolidine group can potentially act as a directing metalating group (DMG) in lithiation reactions. uwindsor.ca The heteroatoms (N and O) in the oxazolidine ring can coordinate to an organolithium base (like n-BuLi or sec-BuLi), directing deprotonation to an adjacent ortho position on the pyridine ring. baranlab.orgharvard.edu For a substituent at the C-3 position, this directed ortho-metalation (DoM) would occur at the C-4 position. clockss.orgresearchgate.net The resulting 4-lithiated intermediate can then be quenched with a variety of electrophiles to introduce new substituents with high regiocontrol. clockss.org

Table 1: Potential Products from Directed Lithiation of this compound

| Electrophile (E+) | Reagent Example | Resulting C-4 Substituent |

| Carbonyl Compounds | Acetone, Benzaldehyde | Hydroxyalkyl |

| Alkyl Halides | Methyl Iodide | Methyl |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio |

| Iodine | I₂ | Iodo |

Electrophilic Substitution: The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the ring nitrogen. quimicaorganica.orgyoutube.com Reactions typically require harsh conditions. youtube.com The nitrogen atom deactivates the ring, particularly at the C-2, C-4, and C-6 positions. For a 3-substituted pyridine like this compound, electrophilic attack is directed to the C-5 position, which is the least deactivated site. quimicaorganica.org Common electrophilic substitution reactions like nitration or halogenation would require forcing conditions and would be expected to yield the 5-substituted derivative.

Metal-Catalyzed Cross-Coupling Reactions on the Pyridine Ring

To participate in metal-catalyzed cross-coupling reactions, the pyridine ring of this compound typically must first be functionalized with a suitable leaving group, most commonly a halogen (Br or I). This can be achieved via the directed lithiation-halogenation sequence described above. Once the halogenated derivative is obtained, it can serve as an excellent substrate in a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions. nih.govmdpi.com

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A palladium complex of a different pyridine-containing oxazolidinone has been shown to be an effective catalyst for the Suzuki–Miyaura coupling reaction, highlighting the compatibility of the oxazolidine scaffold with such catalytic systems. rsc.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base | C-C (Aryl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkynyl) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Alkenyl) |

| Buchwald-Hartwig | Amine, Alcohol | Pd Catalyst, Ligand, Base | C-N, C-O |

| Stille | Organostannane Reagent (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl/Vinyl) |

N-Oxidation and Quaternization Chemistry

The pyridine nitrogen in this compound is expected to be susceptible to both N-oxidation and quaternization, reactions characteristic of pyridine and its derivatives.

N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation. For 3-substituted pyridines, various oxidizing agents can be employed. A comparative study on the N-oxidation of several 3-substituted pyridines found that m-chloroperoxybenzoic acid (m-CPBA) generally provides the highest yields compared to other reagents like hydrogen peroxide in acetic acid, sodium perborate, or potassium peroxymonosulfate. tandfonline.comarkat-usa.org The electronic nature of the substituent at the 3-position can influence the reaction rate and yield. nih.gov For this compound, the oxazolidine moiety is not expected to be strongly electron-withdrawing or donating, suggesting that N-oxidation should proceed readily under standard conditions.

Quaternization: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. The quaternization of various pyridine derivatives has been extensively studied. osti.govresearchgate.net For 3-substituted pyridines, the reaction with alkyl halides typically proceeds under thermal conditions, either neat or in a suitable solvent. The reactivity can be influenced by the nature of the alkyl halide and the substituent on the pyridine ring. osti.gov It is anticipated that this compound would react with alkyl halides like methyl iodide or benzyl bromide to yield the corresponding N-alkylpyridinium salts.

Table 1: Predicted N-Oxidation and Quaternization Reactions of this compound

| Reaction | Reagent | Predicted Product | Reference for Analogy |

| N-Oxidation | m-CPBA | 2-(1-oxido-pyridin-1-ium-3-yl)oxazolidine | tandfonline.comarkat-usa.org |

| Quaternization | Methyl Iodide (CH₃I) | 3-(oxazolidin-2-yl)-1-methylpyridin-1-ium iodide | osti.govresearchgate.net |

Tautomerism and Isomerization Dynamics

The structure of this compound allows for the possibility of tautomerism and isomerization, primarily involving the oxazolidine ring.

Tautomerism: A significant form of tautomerism applicable to this molecule is ring-chain tautomerism. acs.orgmasterorganicchemistry.comyoutube.comacs.orgacs.orgnih.gov Oxazolidines exist in equilibrium with their open-chain Schiff base (imine) forms, which are formed from the corresponding amino alcohol and aldehyde. In the case of this compound, it is in equilibrium with the imine of 3-pyridinecarboxaldehyde (B140518) and ethanolamine (B43304). The position of this equilibrium is dependent on various factors, including the solvent, temperature, and the nature of the substituents. nih.govrsc.org For many simple oxazolidines, the cyclic form is predominant under normal conditions.

Isomerization: Isomerization of the oxazolidine ring itself is less common without ring-opening. However, under certain conditions, such as in the presence of acid or base, the ring-chain equilibrium can facilitate isomerization. For instance, if the amino alcohol precursor contains a chiral center, epimerization could occur via the achiral imine intermediate. Additionally, isomerization to other heterocyclic systems could be envisioned under more forcing conditions, though specific pathways for this compound are not documented. Studies on related systems have shown that oxazolidines can undergo isomerization to other heterocyclic structures. mdpi.comnih.govacs.orgbohrium.com

Table 2: Potential Tautomeric and Isomeric Forms of this compound

| Type | Description | Predicted Structure(s) | Reference for Analogy |

| Tautomerism | Ring-chain tautomerism | N-(2-hydroxyethyl)-1-(pyridin-3-yl)methanimine | acs.orgmasterorganicchemistry.comyoutube.comacs.orgacs.orgnih.gov |

| Isomerization | Potential for epimerization if chiral precursors are used | Diastereomers of this compound | mdpi.comnih.govacs.orgbohrium.com |

Mechanistic Studies of Key Transformations

While no specific mechanistic studies for this compound have been found, the mechanisms of key transformations can be inferred from studies on analogous N,O-acetals and oxazolidines.

The hydrolysis of the oxazolidine ring is a fundamental transformation, proceeding via the reverse of its formation. This reaction is typically acid-catalyzed. The mechanism of acetal hydrolysis has been extensively studied and can proceed through different pathways, such as A-1 or A-2 mechanisms, depending on the reaction conditions and the structure of the acetal. nih.govrsc.orgosti.govmasterorganicchemistry.comacs.org In an acidic medium, the nitrogen or oxygen atom of the oxazolidine ring is protonated, which facilitates the cleavage of a C-O or C-N bond to form a stabilized carbocation or iminium ion intermediate. This intermediate is then attacked by water to yield the amino alcohol and the aldehyde. The stability of the oxazolidine ring towards hydrolysis is influenced by the substituents at the 2 and 3-positions. nih.gov Electron-withdrawing groups on the 2-phenyl substituent of an oxazolidine have been shown to increase the rate of hydrolysis. nih.gov

Stereochemical Aspects and Chiral Recognition

Configurational Stability and Stereocenter Control

The stereocenter at the C4 position of the oxazolidine (B1195125) ring, derived from a chiral amino alcohol precursor, is central to the ligand's function. The control of this stereocenter begins with the synthesis of the ligand itself, which is often accomplished through the condensation of a chiral β-amino alcohol with a pyridine (B92270) derivative. thieme-connect.com This modular approach ensures that the chirality is installed from the outset using components from the chiral pool. diva-portal.org

The configurational stability of the resulting 2-(pyridin-3-yl)oxazolidine ligand is generally robust. Studies on related fused oxazolidine (FOX) ligands with pyridyl substituents have shown that the configuration is retained during coordination with various divalent metal ions, such as Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺. researchgate.netosti.gov This stability is critical for the ligand to act as a reliable source of chirality in a catalytic cycle. However, it has been noted that stronger Lewis acidic metal(III) ions, like Fe³⁺ or Al³⁺, can induce isomerization of the chiral ligands to their achiral diastereomers, highlighting a limitation in their application with highly electrophilic metals. researchgate.netosti.gov

Enantiomeric Resolution and Separation Techniques

When this compound is synthesized as a racemic mixture, the separation of its enantiomers is essential for its use in asymmetric catalysis. Several techniques are available for the chiral resolution of such heterocyclic compounds.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant method for enantioseparation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective for resolving oxazolidinone analogues in polar organic mobile phases. semmelweis.hu The choice of the chiral selector, mobile phase, and even the immobilization technology of the CSP can significantly influence retention and resolution. semmelweis.hu In some cases, the enantiomer elution order can be reversed depending on the specific column and solvent system used. semmelweis.hu

Capillary Electrophoresis (CE): For neutral compounds like this compound, CE with charged cyclodextrins as chiral selectors offers another powerful separation technique. Anionic cyclodextrin (B1172386) derivatives have been successfully used to resolve similar oxazolidinone structures. nih.gov

Crystallization and Enzymatic Resolution: Diastereomeric salt formation via crystallization with a chiral resolving agent is a classical and industrially viable method. chiralpedia.com Additionally, kinetic resolution techniques can be applied to precursors. For instance, lipase-catalyzed enantioselective acetylation of racemic 1-(2-pyridyl)ethanols, which are precursors for pyridine-oxazoline ligands, can effectively separate enantiomers by selectively acetylating one, leaving the other as the unreacted alcohol. acs.org

This compound as a Chiral Ligand in Asymmetric Catalysis

Pyridine-oxazoline (PyOx) type ligands are a significant class of C1-symmetric, bidentate ligands that have gained prominence in asymmetric catalysis. researchgate.netrsc.orgresearchgate.net The this compound scaffold combines a π-accepting pyridine ring with a σ-donating oxazoline (B21484) ring, creating a unique "push-pull" electronic effect that influences the reactivity of the coordinated metal center. nih.gov

The design of pyridine-oxazoline ligands is modular, allowing for systematic tuning of their properties. diva-portal.orgrsc.org The key principles of their design include:

Chiral Scaffolding: The chirality originates from readily available and often inexpensive chiral amino alcohols. The stereocenter, being part of the oxazoline ring, is positioned in close proximity to the metal's coordination sphere, enabling direct influence over the asymmetric environment of the catalytic active site. nih.gov

Steric Tuning: The substituent at the C4 position of the oxazoline ring (e.g., isopropyl, tert-butyl, phenyl) is a critical design element. This group projects into the space around the metal center, creating a chiral pocket that sterically differentiates between the two prochiral faces of an incoming substrate. researchgate.net

Electronic Modification: Substituents on the pyridine ring can be altered to modulate the ligand's electronic properties. Electron-donating groups can increase the electron density at the metal center, which can be beneficial for certain catalytic steps like oxidative addition, while electron-withdrawing groups can enhance the Lewis acidity of the metal center. researchgate.net

Symmetry Elements: The C1 symmetry of most PyOx ligands is advantageous as it can reduce the number of possible diastereomeric transition states compared to C2-symmetric ligands, often leading to higher enantioselectivity. nih.gov

This compound and its analogs act as versatile N,N-bidentate ligands, coordinating to a wide range of transition metals including palladium, mdpi.commdpi.com nickel, nih.govresearchgate.net copper, tcichemicals.comthieme-connect.com ruthenium, nih.gov and lanthanides. nih.gov The formation of these complexes typically involves reacting the ligand with a suitable metal salt precursor. mdpi.com

The resulting metal complexes are characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in the complex. mdpi.comnih.gov Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure, including coordination geometry, bond lengths, and bond angles. mdpi.comresearchgate.netnih.gov For example, palladium(II) complexes with pyridine-oxazoline ligands often adopt a slightly distorted square planar geometry. mdpi.commdpi.com

| Complex | Metal | Geometry | Key Bond Lengths (Å) | Ligand Bite Angle (°) | Reference |

|---|---|---|---|---|---|

| [Pd(2-Ox-7-Py-Ind)(OAc)] | Pd(II) | Distorted Square Planar | Pd-Noxazolinyl: 2.050(3), Pd-Npyridinyl: 2.087(3) | N/A | mdpi.com |

| Dichloro[PYOX-Pd(II)] | Pd(II) | Square Planar | Pd-Noxazoline: 2.0284(14), Pd-Npyridine: 2.0439(15) | 80.70(6) | mdpi.com |

| [Ni(ppo)2Cl2] | Ni(II) | Octahedral | Ni-Npyridyl, Ni-Ooxazolidine (N,O-coordination) | N/A | researchgate.net |

| [(pyrox)Ni(II)-Aryl]- | Ni(II) | N/A | Ni-Nox: 1.905(5), Ni-Npyr: 1.890(5) (in reduced form) | N/A | nih.gov |

Note: PYOX and ppo are abbreviations for specific pyridine-oxazoline ligands described in the cited literature.

Metal complexes of pyridine-oxazoline ligands have proven to be effective catalysts for a diverse array of enantioselective reactions. Their versatility allows for the synthesis of a wide range of chiral molecules with high levels of stereocontrol.

| Reaction Type | Metal Catalyst | Substrates | Max. Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Sc(III), Y(III) | 3-Acryloyloxazolidinone + Cyclopentadiene | 99% | nih.gov |

| [3+2] Cycloaddition | Cu(II) | Azomethine imines + Propiolates | Excellent | tcichemicals.comthieme-connect.com |

| Negishi Cross-Coupling | Ni(II) | Allylic Chlorides + Alkylzincs | >99% | nih.govmit.edu |

| C(sp3)-H Amination | Ru(II) | Intramolecular | 97% | nih.gov |

| Asymmetric Hydrogenation | Ir(I), Ru(II) | Olefins, Imines, Heteroaromatics | High | ajchem-b.comacs.org |

| Acetoxylative Cyclization | Pd(II) | Alkyne-tethered cyclohexadienones | Superior performance | dicp.ac.cn |

The stereochemical outcome of a reaction catalyzed by a this compound-metal complex is governed by subtle interactions within the transition state. The structure-activity relationships are key to understanding and predicting enantioselectivity.

Steric Repulsion: The primary mechanism for stereocontrol is steric hindrance. The bulky substituent on the chiral oxazoline ring effectively shields one face of the coordinated substrate, forcing the reactant to approach from the less hindered side. The size and shape of this substituent are therefore paramount in determining the level of enantiomeric excess (% ee). diva-portal.orgresearchgate.net

Electronic Effects: The "push-pull" nature of the ligand, arising from the different electronic properties of the pyridine and oxazoline rings, creates an asymmetric electronic environment at the metal center. This can influence bond strengths and reactivity in the transition state. nih.gov The unsymmetrical trans-influence between the pyridine and oxazoline donors can be consequential for stereochemical models. nih.gov

Influence of the Metal Center: The choice of the metal ion is not passive. Different metals can favor different coordination geometries. In some cases, simply changing the metal cation while using the same chiral ligand can lead to the formation of the opposite product enantiomer, a phenomenon known as enantiodivergent catalysis. nih.govacs.org This has been observed in Diels-Alder reactions where a Scandium(III) catalyst gave the (S)-product and a Yttrium(III) catalyst gave the (R)-product with the same ligand. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational and dynamic properties of oxazolidine (B1195125) derivatives in solution. Studies on related oxazolidine systems demonstrate that both ¹H and ¹³C NMR data are instrumental in determining the preferred conformations and the stereochemical relationships of substituents on the oxazolidine ring.

For instance, in the analysis of oxazolidine derivatives of β-adrenoreceptor antagonists, ¹H NMR studies have shown a preference for a conformer where the amine group is approximately antiperiplanar or trans to the aryloxymethylene group. rsc.org This suggests that the formation of the oxazolidine ring does not drastically alter the preferred conformation of the original β-amino alcohol moiety. rsc.org The coupling constants and chemical shifts of the protons on the oxazolidine ring provide critical information about dihedral angles and, consequently, the ring's puckering and the spatial orientation of its substituents. A thorough ¹H-NMR study on the condensation reaction of 2-hydroxymethyl piperidine (B6355638) with aldehydes to form oxazolidine derivatives did not show evidence of an enamine intermediate, suggesting the reaction likely proceeds through a hemiaminal and an iminium ion before cyclization. acs.org

Furthermore, NMR studies are crucial in assessing the stability of the oxazolidine ring. For example, the hydrolysis of various oxazolidine-based compounds has been monitored by ¹H NMR, revealing the formation of ring-opened intermediates upon the addition of D₂O. researchgate.net The rate of this hydrolysis is influenced by the electronic nature of the substituents on the oxazolidine ring. researchgate.net

Detailed ¹H and ¹³C NMR data have been reported for various 3-(pyridin-3-yl)-2-oxazolidinone derivatives, providing a basis for structural confirmation and comparison. mdpi.comfrontiersin.orgmdpi.com For example, in a series of (R)-(3-(6-(substituted piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl methanesulfonates, the chemical shifts of the oxazolidinone ring protons (H₄ and H₅) and the attached methylene (B1212753) protons were clearly identified, confirming the structural integrity of the synthesized compounds. mdpi.com

Table 1: Representative ¹H NMR Data for Substituted 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives

| Compound | H₂-pyridine (δ, ppm) | H₄-pyridine (δ, ppm) | H₅-pyridine (δ, ppm) | H₅-oxazolidone (δ, ppm) | H₄-oxazolidone (δ, ppm) | OCH₂ (δ, ppm) | Reference |

| 12b | 8.24 (d, J = 3.0 Hz) | 7.87–7.82 (m) | 6.94 (d, J = 9.0 Hz) | 5.02–4.98 (m) | 4.17–4.13 (m), 3.80–3.60 (m) | 4.54–4.44 (m) | mdpi.com |

| 12f | 8.24 (d, J = 3.0 Hz) | 7.84 (dd, J = 9.0, 3.0 Hz) | 6.97 (d, J = 9.0 Hz) | 5.03–4.98 (m) | 4.17–4.14 (m), 3.81–3.78 (m) | 4.53–4.46 (m) | mdpi.com |

| 12g | 8.19 (d, J = 3.0 Hz) | 7.81 (dd, J = 9.0, 3.0 Hz) | 6.90 (d, J = 9.0 Hz) | 5.00–4.96 (m) | 4.14–4.11 (m), 3.77–3.75 (m) | 4.52–4.42 (m) | mdpi.com |

Table 2: Representative ¹³C NMR Data for Substituted 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives

| Compound | C=O (δ, ppm) | Pyridine (B92270) Carbons (δ, ppm) | Oxazolidinone Carbons (δ, ppm) | OCH₂ (δ, ppm) | Reference |

| 12b | 168.3, 154.8 | 156.3 (d, J = 231.1 Hz), 140.5, 139.3, 130.2, 107.8 | 70.8, 46.6, 41.7 | 70.3 | mdpi.com |

| 12f | 156.5, 155.3, 154.7 | 140.0, 139.4, 130.2, 107.8 | 70.8, 46.6, 43.8 | 70.3 | mdpi.com |

| 12g | 155.7, 154.7 | 165.2 (d, J = 252.2 Hz), 138.9, 130.2, 108.1 | 70.8, 46.5, 45.9 | 70.3 | mdpi.com |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of "2-(Pyridin-3-yl)oxazolidine" and its derivatives, including bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice.

The crystal structure of related oxazolidine-containing compounds reveals important structural features. For instance, the oxazolidine ring often adopts an envelope conformation. researchgate.net In the crystal structure of a binuclear cadmium iodide complex with a ligand containing a 2-(pyridin-2-yl)oxazolidine (B11742769) moiety, weak intermolecular hydrogen bonds involving H···I and H···O interactions were found to stabilize the supramolecular network. researchgate.netresearchgate.net The crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline shows that the molecules are linked into helical chains via N—H⋯N hydrogen bonding. nih.gov

The conformation of the molecule in the solid state can also be determined with high precision. For example, in a derivative of rivaroxaban, the C—C—N—C torsion angles between the oxazolidine and thiophene (B33073) rings were found to be different in two independent molecules within the asymmetric unit, indicating conformational flexibility. researchgate.net The planarity of the ring systems and the dihedral angles between them are also key parameters obtained from X-ray crystallographic data. nih.goviucr.org For instance, in 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, the two six-membered rings are nearly coplanar, which may be stabilized by an intramolecular N—H⋯N hydrogen bond. nih.gov

Table 3: Crystallographic Data for a Related Azopyridine Compound

| Parameter | Value | Reference |

| Compound | 2-[2-(Pyridin-3-yl)diazen-1-yl]aniline | nih.gov |

| Chemical Formula | C₁₁H₁₀N₄ | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a, b, c (Å) | 13.1369 (4), 5.7951 (2), 13.4886 (4) | |

| β (°) | 94.629 (1) | |

| V (ų) | 1022.69 (5) | |

| Z | 4 | |

| C1—N2—N3—C6 Torsion Angle (°) | -179.80 (8) | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups and characterizing the bonding within "this compound".

IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. mvpsvktcollege.ac.in The IR spectrum of an organic molecule can be divided into a functional group region (typically 4000-1300 cm⁻¹) and a fingerprint region (1300-900 cm⁻¹). mvpsvktcollege.ac.in For "this compound," key expected absorptions include:

C-H stretching: Alkanes typically show strong absorptions from 2850 to 2960 cm⁻¹, while aromatic C-H stretching appears between 3000 and 3100 cm⁻¹. pressbooks.publibretexts.org

C=N and C=C stretching: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. orgchemboulder.com

C-O stretching: The C-O bond of the oxazolidine ring will have a strong stretching absorption, typically in the 1320-1000 cm⁻¹ range. orgchemboulder.com

N-H stretching: If the oxazolidine nitrogen is secondary (N-H), a characteristic absorption would appear in the 3300-3500 cm⁻¹ range, which is typically sharper and less intense than an O-H band. libretexts.org Tertiary amines, however, will not show this band. mvpsvktcollege.ac.in

Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would also show characteristic bands for the pyridine ring and the oxazolidine moiety. The technique is advantageous for studying aqueous solutions due to the weak Raman scattering of water. horiba.com Studies on related azabenzene compounds have utilized Raman spectroscopy to investigate intermolecular interactions, such as halogen bonding. rsc.org

In a study of a cadmium iodide complex with a ligand containing a 2-(pyridin-2-yl)oxazolidine unit, both IR and Raman spectroscopy were used for characterization. researchgate.net The vibrational spectra confirmed the presence of the ligand in the complex.

Table 4: General IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Vibration Type | Reference |

| Alkane | C-H | 2850–2960 | Stretch | libretexts.org |

| Aromatic | C-H | 3000–3100 | Stretch | orgchemboulder.com |

| Aromatic | C-C | 1500–1400 | In-ring stretch | orgchemboulder.com |

| Ether | C-O | 1320–1000 | Stretch | orgchemboulder.com |

| Amine (secondary) | N-H | 3300–3500 | Stretch | libretexts.org |

| Amine (secondary) | N-H | 910–665 | Wag | orgchemboulder.com |

Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular formula of "this compound" through accurate mass measurements and for elucidating its structure via the analysis of fragmentation pathways.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like "this compound," often producing a protonated molecule [M+H]⁺ with minimal fragmentation. researchgate.netagsanalitica.com

Tandem mass spectrometry (MS/MS), which involves collision-induced dissociation (CID) of a selected precursor ion, is used to study the fragmentation patterns. researchgate.netagsanalitica.com The fragmentation of protonated 2-oxazoline derivatives has been studied, revealing that the side chain can significantly influence the dissociation mechanism. researchgate.net Common fragmentation pathways for related heterocyclic compounds include the loss of small neutral molecules and the cleavage of the heterocyclic ring. researchgate.netsapub.org For instance, the mass spectral fragmentation of pyrimidinethiones involves the successive loss of functional groups followed by the decomposition of the heterocyclic rings. sapub.org

In the context of oxazolidinone derivatives, ESI-MS has been used to confirm the molecular weight of the synthesized compounds. mdpi.com For example, for a series of (R)-(3-(6-(substituted piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl methanesulfonates, the calculated and found m/z values for the [M+H]⁺ ions were in close agreement, confirming the successful synthesis. mdpi.com

The fragmentation pathways of oxazolidin-2-ones have also been investigated, and the similarity in their CID-MS/MS spectra can be attributed to their structural similarities. researchgate.net For poly(2-oxazoline)s, ESI-Q-TOF MS/MS studies have identified fragmentation mechanisms such as the elimination of small molecules like ethene and hydrogen, as well as McLafferty rearrangement. agsanalitica.com

Table 5: ESI-MS Data for Substituted 3-(Pyridin-3-yl)-oxazolidinone Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 11e | C₂₂H₂₅N₃O₅ | 412.2 | 412.148 | mdpi.com |

| 12b | C₂₃H₂₄F₃N₅O₅S | 556.1 | 556.129 | mdpi.com |

| 12f | C₂₁H₂₃ClN₄O₅S | 511.1 | 511.093 | mdpi.com |

| 12g | C₂₀H₂₂FN₃O₆S₂ | 499.1 | 499.083 | mdpi.com |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assignment and Conformational Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for assigning the absolute configuration of chiral molecules like "this compound" and for studying their conformational properties in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. aps.org The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional structure of the molecule. ub.eduresearchgate.net Vibrational Circular Dichroism (VCD), the chiral counterpart to infrared spectroscopy, is particularly powerful for determining the absolute configuration of chiral molecules in solution. researchgate.netvu.nl By comparing experimental VCD spectra with those calculated using quantum chemical methods for a specific enantiomer, the absolute configuration can be unambiguously assigned. vu.nl VCD has been successfully used to distinguish between diastereomers and to probe the expression of chirality in complex molecular architectures. vu.nlru.nl

ORD measures the rotation of the plane of polarized light as a function of wavelength. rsc.orgcapes.gov.br The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers transforms. Both techniques provide information about the stereochemistry of the molecule. nih.gov For example, ORD and CD have been used to study the preferred conformations of unsaturated triterpene carboxylic acids in solution. rsc.org

For chiral oxazolidine derivatives, these techniques are crucial. The transfer of chirality from an enantiomerically pure precursor, such as phenylglycinol, can lead to the formation of chiral oxazolidines with specific configurations (e.g., (R,S,R) or (S,R,S)). ub.edu Electronic Circular Dichroism (ECD) spectra of enantiomeric pairs of oxazolidine complexes show mirror-image curves with distinct Cotton effects, allowing for the assignment of their absolute configurations. ub.edu

The combination of experimental chiroptical data with theoretical calculations provides a robust methodology for stereochemical analysis. This approach is essential for understanding how the chirality of "this compound" influences its biological activity and interactions with other chiral molecules.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT methods are commonly used to calculate NMR chemical shifts (¹H and ¹³C) and the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum.

Until such specific studies are conducted and published, a detailed and scientifically rigorous article on the computational chemistry of 2-(pyridin-3-yl)oxazolidine, as per the requested outline, cannot be generated.

Synthesis and Reactivity of Derivatives and Analogues

Variations in Pyridine (B92270) Substitution Patterns and their Influence on Reactivity

The position of the nitrogen atom in the pyridine ring profoundly influences the electronic properties and, consequently, the reactivity of 2-(pyridyl)oxazolidine analogues. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution tends to occur at the C-3 position under more strenuous conditions. nih.gov

The reactivity of the attached oxazolidine (B1195125) ring is modulated by these electronic effects. For instance, the basicity of the pyridine nitrogen is a key factor. In 2-(pyridin-2-yl) and 2-(pyridin-4-yl) isomers, the nitrogen atom's proximity to the oxazolidine linkage can influence the stability of intermediates and transition states in chemical reactions. In contrast, the 2-(pyridin-3-yl) isomer positions the nitrogen atom further away, altering its electronic influence.

Furthermore, the introduction of substituents on the pyridine ring can fine-tune reactivity. Electron-withdrawing groups, such as nitro or halo groups, further decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. nih.govfrontiersin.org Conversely, electron-donating groups can enhance the ring's reactivity towards electrophiles. The synthesis of various substituted pyridinyloxazolidinones often starts with a substituted pyridine, such as 2-chloro-5-nitropyridine (B43025) or 3-fluoro-2-hydroxypyridine, which then undergoes a series of reactions to build the oxazolidinone ring. nih.govnih.govfrontiersin.org

Modifications of the Oxazolidine Ring System (e.g., N-substitution, C-substitution)

Modifications to the oxazolidine ring, including substitutions at the nitrogen (N-3) and carbon (C-4, C-5) atoms, are crucial for developing new analogues with diverse properties.

N-Substitution: The nitrogen atom of the oxazolidine ring can be substituted through reactions like the Mannich reaction. researchgate.net This involves reacting a parent oxazolidin-2-one with formaldehyde (B43269) and a secondary amine (such as piperidine (B6355638) or morpholine) to introduce an aminomethyl group at the N-3 position. researchgate.net These N-substituted derivatives are valuable for creating libraries of compounds for biological screening.

C-Substitution: Carbon-substituted oxazolidine derivatives are commonly synthesized from chiral amino alcohols, which introduces stereocenters into the molecule. For example, the reaction of amino alcohols like (S)-valinol or (R)-phenylalaninol with a pyridinecarboxaldehyde leads to the formation of C-4 substituted 2-(pyridin-2-yl)oxazolidines. psu.edu These reactions often yield a mixture of diastereomers. psu.edu Further modifications can be made, for instance, by introducing substituents at the C-5 position. A common strategy involves using (R)-glycidyl butyrate (B1204436) to introduce a hydroxymethyl group at C-5, which can then be further functionalized. nih.govfrontiersin.org

The table below presents examples of substituted 2-(pyridin-3-yl)oxazolidinone derivatives and their synthetic precursors.

| Derivative Name | Starting Material(s) | Key Reaction(s) | Ref. |

| (R)-5-(Hydroxymethyl)-3-(6-morpholinopyridin-3-yl)oxazolidin-2-one | 2-Chloro-5-nitropyridine, Morpholine, (R)-Glycidyl butyrate | Nucleophilic substitution, Reduction, Cyclization | nih.govfrontiersin.org |

| (S)-N-((3-(6-(4-(Furan-2-carbonyl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide | 2-Chloro-5-nitropyridine, 1-Boc-piperazine | Multi-step synthesis including acylation | nih.govfrontiersin.org |

| 3-(Pyridin-2-ylmethyl)oxazolidin-2-one | Pyridin-2-ylmethanamine, CO2 (from air), SOCl2 | CO2 fixation | rsc.org |

| anti-4-Methyl-3-(morpholin-1-ylmethyl)-5-thien-2-yl-1,3-oxazolidin-2-one | anti-4-Methyl-5-thien-2-yl-1,3-oxazolidin-2-one, Morpholine, Formaldehyde | Mannich reaction | researchgate.net |

| (4S)-4-Isopropyl-2-(pyridin-2-yl)oxazolidine | (S)-Valinol, 2-Pyridinecarbaldehyde | Condensation | psu.edu |

Integration into Polycyclic and Fused Heterocyclic Systems

The 2-(pyridin-3-yl)oxazolidine moiety can be incorporated into more complex polycyclic and fused heterocyclic systems, leading to novel compounds with potentially enhanced biological activities. iucr.orgnih.gov These larger structures are often designed to interact more specifically with biological targets.

One approach involves the synthesis of molecules where the pyridyl part of the scaffold is itself part of a larger fused system, such as an imidazo[4,5-b]pyridine. iucr.org For example, 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one has been synthesized, demonstrating the integration of the oxazolidinone ring with a fused bicyclic system. iucr.org

Another strategy is to attach a fused heterocyclic ring system to the pyridyl ring. Researchers have reported the synthesis of oxazolidinones with fused bicyclic heteroaryl C-rings like pyrazolopyridine, imidazopyridine, and triazolopyridine. nih.gov The synthesis of these complex molecules often involves multi-step sequences. For instance, a thieno[3,2-c]pyridine (B143518) ring system has been linked to a phenyl-oxazolidinone core through a nucleophilic substitution reaction, followed by the construction of the oxazolidinone ring and subsequent functionalization. tandfonline.com

The synthesis of these fused systems can be challenging, often requiring careful selection of starting materials and reaction conditions. For example, the synthesis of oxazolo[3,2-a]pyridines, a class of 5-6 bicyclic heterocycles with a nitrogen atom at the ring junction, has been achieved through various methods, including the reaction of β-ketoesters with α,β-unsaturated ketones and multicomponent reactions. sci-hub.se

Comparative Reactivity and Selectivity Studies of Analogues

Comparative studies of this compound analogues reveal how structural modifications influence their reactivity and selectivity. These studies are essential for understanding structure-activity relationships and for the rational design of new compounds.

The modification of the side arm of 2-pyridyl oxazoline (B21484) ligands has been shown to affect enantioselectivity in catalytic reactions. For example, in the hydrosilylation of acetophenone, ligands with ester side-arms generally show higher enantioselectivity compared to those with an alcohol functionality. arkat-usa.org This suggests that the electronic and steric properties of the side arm play a crucial role in the catalytic cycle.

In the context of antibacterial activity, modifications to the C-ring of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been explored. Replacing a simple phenyl C-ring with various heterocyclic structures can significantly impact antibacterial potency. For example, a series of derivatives with different substituents on a piperazine (B1678402) ring attached to the pyridine showed varying levels of activity, indicating that the nature of this substituent is critical for biological function. nih.govfrontiersin.orgresearchgate.net It was found that certain amide and sulfonamide derivatives displayed better antibacterial activities than others. researchgate.net

Furthermore, the introduction of a fluorine atom on the pyridine ring, as in 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, has been investigated to enhance biological activity. mdpi.com These studies highlight the importance of systematic structural modifications and comparative evaluation to optimize the desired properties of these compounds.

Emerging Applications in Chemical Synthesis and Materials Science Non Biological

Use as Building Blocks for Complex Molecular Scaffolds

The 2-(pyridin-3-yl)oxazolidine framework serves as a versatile building block for the synthesis of elaborate molecular structures. The pyridine (B92270) and oxazolidine (B1195125) rings can be independently and selectively functionalized, allowing for the construction of diverse and complex molecular scaffolds. While a significant body of research has utilized this versatility to create derivatives for biological evaluation, the underlying synthetic principles are broadly applicable.

For instance, the synthesis of various 3-(pyridin-3-yl)-2-oxazolidinone derivatives demonstrates the scaffold's utility. Current time information in Bangalore, IN.mdpi.commdpi.com In these syntheses, the core structure is methodically built upon. A common strategy involves the reaction of a substituted pyridine, such as 2-chloro-5-nitropyridine (B43025), which is then elaborated through reduction of the nitro group, followed by cyclization to form the oxazolidinone ring. mdpi.comacs.org Further modifications are often made to the 5-position of the oxazolidinone ring, showcasing its role as a reactive handle for introducing additional complexity. mdpi.com

Research has also explored the creation of 2,3,4-trisubstituted oxazolidines as precursors for developing new compounds. researchgate.net The rationale is based on leveraging the oxazolidine ring as a core structure from which various substituents can be appended to fine-tune the properties of the final molecule. researchgate.net Although many of these complex scaffolds have been developed with therapeutic applications in mind, the synthetic strategies highlight the fundamental value of the pyridinyl-oxazolidine unit as a robust and adaptable building block for creating intricate, multi-functional molecules for a range of scientific applications.

Components in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on creating large, ordered structures from smaller molecular components held together by non-covalent interactions. The this compound motif is well-suited for this purpose due to the directional coordination capabilities of the pyridine nitrogen atom.

A key example involves the ligand 2-(2-(pyridin-2-yl)oxazolidin-3-yl)-N-(pyridin-2-ylmethylene)ethanamine (POPME), a multi-N-donor ligand closely related to the title compound. Research has shown that this ligand can self-assemble with metal ions to form complex supramolecular structures. When POPME was reacted with cadmium iodide, it resulted in the formation of a binuclear cadmium iodide complex, [Cd₂(POPME)(μ-I)₂I₂]. In this structure, the POPME ligand coordinates to the cadmium ions, which are further bridged by iodide anions, creating a stable, three-dimensional network stabilized by weak intermolecular hydrogen bonds.

Table 1: Supramolecular Assembly with a Pyridinyl-Oxazolidine Ligand

| Component A | Component B | Resulting Structure | Key Interactions |

|---|

This demonstrates how the predictable coordination geometry of the pyridine component of the scaffold can be used to direct the self-assembly of metal-organic ensembles. nih.govrsc.org Such coordination-driven self-assembly is a powerful strategy for constructing discrete and extended supramolecular architectures with defined shapes and potential functions. rsc.orgmdpi.com

Role in Polymer Chemistry and Functional Material Design

The pyridine and oxazolidine moieties can be incorporated into polymeric structures to create functional materials with tailored properties. The pyridine ring can act as a coordination site within a polymer chain or as a reactive handle for further modification, while the oxazolidine group can influence the polymer's physical properties.

One significant application is the formation of coordination polymers. A ligand structurally similar to the title compound, 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC), has been shown to form a 1D-coordination polymer upon reaction with copper(II) chloride or copper(II) bromide. This process involves the structural conversion of the ligand and coordination with the copper ions to create an extended one-dimensional chain.

Table 2: Formation of a 1D-Coordination Polymer

| Ligand | Metal Salt | Polymer Type |

|---|

Furthermore, the related 2-oxazoline monomers (note the difference from oxazolidine) are pivotal in producing poly(2-oxazoline)s via cationic ring-opening polymerization. acs.org By using a 2-oxazoline monomer functionalized with a pyridine group, such as (Py)EtOx, polymers with pendant pyridine units can be synthesized. These functional side-chains can then be used, for example, to create novel lipopolymers that form gels through the self-assembly of surface micelles. acs.org This approach allows for the design of materials where the polymer backbone provides the structural framework, and the functional pyridine groups impart specific chemical properties, leading to applications in areas like functional coatings and smart materials. thieme-connect.com

Catalyst Supports and Immobilization Strategies

The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is crucial for sustainable and industrially viable chemical processes. The pyridine-oxazolidine scaffold, particularly in its bis(oxazoline) form (PyBox), is a highly effective "privileged" ligand in asymmetric catalysis. Immobilizing these ligands onto solid supports combines their high selectivity and activity with the practical benefits of heterogeneous systems, such as easy catalyst separation and recycling.

Several strategies have been developed for the covalent immobilization of chiral pyridine-bis(oxazoline) (PyBox) ligands. nih.govnih.gov One approach involves functionalizing the pyridine ring with a polymerizable group, like a vinyl substituent. This functionalized ligand can then be co-polymerized with monomers such as styrene (B11656) and divinylbenzene (B73037) to create a polystyrene resin with the chiral catalyst directly integrated into the polymer matrix. nih.gov Another method is grafting, where the pre-formed ligand is chemically bonded to a pre-existing polymer support, like a Merrifield resin or TentaGel. nih.gov

These immobilized PyBox-metal complexes, for instance with ruthenium, have been successfully used as recyclable catalysts in reactions like the cyclopropanation of styrene, achieving high yields and enantioselectivities over multiple reaction cycles. nih.gov The stability and performance of these supported catalysts are highly dependent on the immobilization method and the nature of the linker connecting the ligand to the support. nih.govnih.gov These strategies demonstrate the value of the pyridine-oxazolidine motif as an anchor for creating robust, recyclable, and efficient heterogeneous catalysts.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-(Pyridin-3-yl)-2-oxazolidinone |

| 2-Chloro-5-nitropyridine |

| 2-(2-(Pyridin-2-yl)oxazolidin-3-yl)-N-(pyridin-2-ylmethylene)ethanamine (POPME) |

| Cadmium Iodide |

| 2-(2-(Pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC) |

| Copper(II) Chloride |

| Copper(II) Bromide |

| (Py)EtOx (a pyridine-functionalized 2-oxazoline) |

| Pyridine-bis(oxazoline) (PyBox) |

| Styrene |

| Divinylbenzene |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

One promising area of investigation is the application of biocatalysis . The use of enzymes to catalyze the formation of the oxazolidine (B1195125) ring could offer unparalleled stereoselectivity under mild, aqueous conditions, significantly reducing the environmental impact. The discovery or engineering of specific enzymes for this transformation would represent a major step forward in green chemistry.

Another avenue for exploration is the use of photocatalysis . Light-driven reactions can often proceed under ambient temperature and pressure, offering a more energy-efficient alternative to traditional thermally driven processes. Developing photocatalytic systems for the synthesis of 2-(pyridin-3-yl)oxazolidine could lead to more sustainable and scalable production.

Furthermore, the principles of atom economy will continue to guide the design of new synthetic strategies. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the desired product, are a prime example of an atom-economical approach that could be further developed for the synthesis of this class of compounds.

Expansion of Asymmetric Catalytic Applications

The chiral nature of this compound makes it a valuable ligand in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. While it has already demonstrated utility in certain reactions, there is considerable scope for expanding its application to a broader range of transformations.

Future research will likely focus on designing and synthesizing new derivatives of this compound with tailored steric and electronic properties to enhance their catalytic activity and selectivity in a variety of reactions. This could include its application in emerging areas such as:

Asymmetric C-H functionalization: The direct, stereoselective functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis. Ligands based on this compound could be developed to control the enantioselectivity of these reactions, providing more efficient routes to complex molecules.

Enantioselective photochemistry: The combination of light and chiral catalysts opens up new possibilities for asymmetric synthesis. Research into the use of this compound-based ligands in photochemical reactions could lead to novel and powerful synthetic methods.

Polymerization catalysis: The development of chiral catalysts for polymerization can lead to the synthesis of stereoregular polymers with unique and valuable properties. The use of this compound derivatives as ligands in this context is a largely unexplored but potentially fruitful area of research.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of how a catalyst functions at the molecular level is crucial for the rational design of improved catalytic systems. Future investigations into the catalytic applications of this compound will undoubtedly benefit from a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling.

In-situ spectroscopy , which allows for the observation of the catalyst under actual reaction conditions, will be a powerful tool for identifying key intermediates and understanding the dynamics of the catalytic cycle. Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can provide valuable snapshots of the reacting system.

Kinetic studies will continue to be essential for unraveling the reaction mechanism and identifying the rate-determining step. This information is vital for optimizing reaction conditions and improving catalyst performance.

Computational chemistry , particularly density functional theory (DFT), will play an increasingly important role in providing detailed, atomistic insights into the reaction mechanism. These calculations can be used to model the structures of intermediates and transition states, calculate reaction energy profiles, and explain the origins of stereoselectivity. The synergy between experimental and computational data will be key to building a comprehensive picture of the catalytic process.

Exploration of New Chemical Reactivity and Transformations

Beyond its role as a ligand in catalysis, the inherent chemical reactivity of the this compound scaffold itself presents opportunities for new discoveries. Future research is expected to explore novel transformations that take advantage of the unique structural features of this compound.

One area of interest is the ring-opening of the oxazolidine ring. Selective cleavage of the C-O or C-N bonds within the ring could provide access to a variety of functionalized amino alcohol derivatives, which are valuable building blocks in organic synthesis.

The functionalization of the pyridine (B92270) ring is another promising avenue. The nitrogen atom in the pyridine ring can be quaternized or oxidized, and the carbon atoms can be subjected to various substitution reactions. These modifications can be used to fine-tune the electronic properties of the molecule and introduce new functional groups.

Furthermore, the development of organocatalysts based on the this compound framework is an exciting prospect. The combination of the chiral oxazolidine and the basic pyridine nitrogen could enable these molecules to act as bifunctional catalysts for a range of asymmetric transformations.

Integration into Advanced Functional Materials and Nanostructures

The unique combination of a chiral oxazolidine and an aromatic pyridine ring makes this compound an attractive building block for the construction of advanced functional materials with tailored properties.

One area of significant potential is the development of metal-organic frameworks (MOFs) . By using this compound derivatives as the organic linkers, it may be possible to create chiral MOFs with applications in enantioselective separations, asymmetric catalysis, and sensing.

The incorporation of this compound units into polymers could lead to new materials with interesting chiroptical or electronic properties. These materials could find applications in areas such as optoelectronics and chiral recognition.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(Pyridin-3-yl)oxazolidine, and how can reaction parameters be optimized?

Methodological Answer:

- Cyclization of Amino Alcohols: React 3-pyridinemethanol derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic or catalytic conditions. For example, using HCl in ethanol to promote cyclization, as described in oxazolidine syntheses .

- Nucleophilic Substitution: Substitute a leaving group (e.g., halide) on a pre-functionalized pyridine ring with an oxazolidine precursor. Catalytic hydrogenation (Pd/C) or base-mediated conditions (NaOH in dichloromethane) can improve yields .

- Optimization: Vary temperature (40–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., 5–10% Pd/C). Monitor progress via TLC or HPLC to identify ideal stoichiometry and reaction time .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the oxazolidine ring (e.g., δ 3.5–4.5 ppm for N–CH₂ protons) and pyridine aromatic signals (δ 7.0–8.5 ppm). Compare with spectral databases like NIST .

- Infrared (IR) Spectroscopy: Identify characteristic peaks for C–N stretching (1250–1350 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Calibrate using reference standards .

Q. How can the stability of this compound be evaluated under different storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Store samples at 4°C, 25°C, and 40°C with controlled humidity (0–75% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Light Sensitivity Tests: Expose to UV (365 nm) and visible light for 48–72 hours. Detect photodegradation products using LC-MS .

- Recommendations: Store under inert atmosphere (N₂ or Ar) in amber glass vials at –20°C for long-term stability .

Advanced Research Questions

Q. How do electronic effects in the pyridine ring influence regioselectivity during functionalization of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to map electron density and predict reactive sites. The pyridine’s electron-withdrawing nature directs electrophiles to the nitrogen-adjacent position (C-4) .

- Experimental Validation: Perform halogenation (e.g., NBS in CCl₄) or nitration (HNO₃/H₂SO₄) to confirm regioselectivity. Characterize products via X-ray crystallography or NOE NMR .

- Substituent Effects: Introduce electron-donating groups (e.g., –OCH₃) to the pyridine ring to alter reactivity. Compare kinetic data from stopped-flow experiments .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Stereochemical Analysis: Use chiral HPLC or circular dichroism (CD) to isolate enantiomers and assess their individual bioactivity (e.g., IC₅₀ in enzyme assays) .

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT for cytotoxicity). Control for solvent effects (DMSO ≤0.1%) .

- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables .

Q. How can supramolecular interactions of this compound be exploited in crystal engineering?

Methodological Answer:

- X-Ray Diffraction (XRD): Analyze crystal packing to identify hydrogen bonds (N–H⋯O) or π-π stacking between pyridine rings. Compare with CSD database entries (e.g., Cambridge Structural Database) .

- Co-Crystallization Screens: Combine with carboxylic acids (e.g., acetic acid) or halides to form salts. Optimize solvent systems (e.g., ethanol/water) for single-crystal growth .

- Thermal Analysis: Use DSC/TGA to assess melting points and phase transitions, correlating with intermolecular interaction strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.